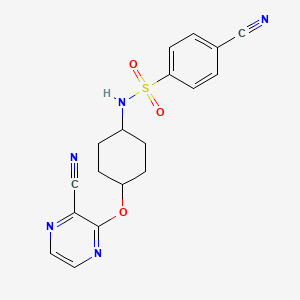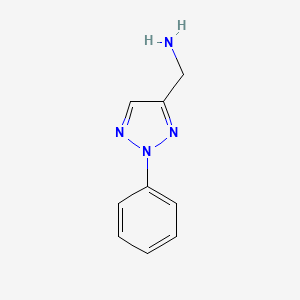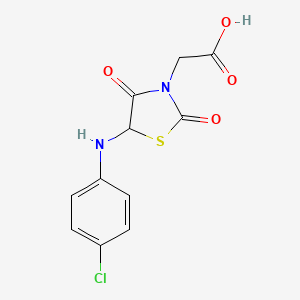
4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a synthetic organic compound. This compound is known for its complex structure and significant versatility, making it an important subject of study in various scientific disciplines. The presence of cyano groups and a sulfonamide moiety within its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide typically involves multiple steps:
Starting with the preparation of 3-cyanopyrazin-2-ol.
Reacting 3-cyanopyrazin-2-ol with cyclohexanol under specific conditions to form the cyclohexyl derivative.
Introducing the benzenesulfonamide moiety through a sulfonation reaction.
Ensuring the reaction conditions involve controlled temperatures, solvent choices, and potential catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial synthesis involves:
Use of large-scale reactors.
Continuous monitoring of reaction parameters.
Utilization of efficient purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: : This compound can undergo oxidation, particularly at the cyclohexyl or pyrazine rings.
Reduction: : Reduction reactions typically focus on the cyano groups.
Substitution: : The sulfonamide group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reactions often use nucleophiles or electrophiles depending on the functional groups involved.
Major Products:
Oxidation products can include cyclohexyl derivatives with increased oxygenation.
Reduction products often result in the conversion of cyano groups to primary amines.
Aplicaciones Científicas De Investigación
This compound is valuable in several scientific fields:
Chemistry: : Its unique structure makes it a candidate for studying reaction mechanisms and synthetic methodologies.
Biology: : It is studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Potential therapeutic applications due to its ability to inhibit certain enzymes or modulate receptor activity.
Industry: : Used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: : It can bind to specific enzymes, altering their activity.
Pathways: : It might modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Affinity: : The cyano groups and sulfonamide moiety can interact with target proteins through hydrogen bonds and Van der Waals forces.
Comparación Con Compuestos Similares
4-cyano-N-cyclohexylbenzenesulfonamide: : Lacks the pyrazine ring, affecting its reactivity and applications.
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide: : Lacks cyano groups, leading to different biological activity.
In essence, 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a compound that bridges the fields of chemistry, biology, medicine, and industry, offering a plethora of possibilities for research and application.
Propiedades
IUPAC Name |
4-cyano-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c19-11-13-1-7-16(8-2-13)27(24,25)23-14-3-5-15(6-4-14)26-18-17(12-20)21-9-10-22-18/h1-2,7-10,14-15,23H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDWUUJKSBBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/new.no-structure.jpg)




![N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2849388.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2849390.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2849392.png)

![2-methyl-4-({1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2849395.png)
![ethyl 2-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2849396.png)
![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2849398.png)

